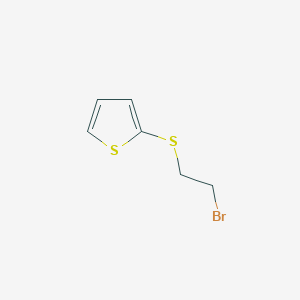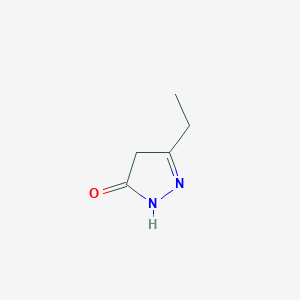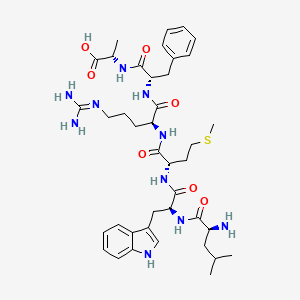
2-(2-Bromoethylthio)-thiophene
Vue d'ensemble
Description
2-(2-Bromoethylthio)-thiophene, or BETT, is an organic compound consisting of a thiophene ring with a bromoethylthio side chain. It is a colorless liquid that is soluble in water and organic solvents. BETT has been studied for its potential applications in various fields, including synthetic organic chemistry, medicinal chemistry, and materials science.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis
Thiophene oligomers, including those related to 2-(2-Bromoethylthio)-thiophene, have been synthesized using a solvent-free, microwave-assisted method. This technique offers a rapid and environmentally friendly approach for synthesizing thiophene oligomers, which are valuable in various applications, including material science and electronics. For instance, quaterthiophene and quinquethiophene were obtained in significantly reduced times, showcasing the efficiency of this method (Melucci, Barbarella, & Sotgiu, 2002).
Regioselective Synthesis
Another application involves the regioselective synthesis of oligothiophenes. By metalating 3-substituted thiophenes and coupling them with bromothiophene using a nickel catalyst, researchers have been able to iteratively grow thiophene oligomers. This method has significant implications in the synthesis of organic dye molecules for photovoltaic cells, demonstrating the potential of thiophene derivatives in renewable energy technologies (Tanaka et al., 2011).
Lithium Ion Batteries
Thiophene derivatives, including those related to this compound, have been explored as functional additives in lithium ion batteries, particularly for high-voltage operations. These derivatives form a protective layer on the cathode surface, improving the cycling stability of high-voltage lithium-ion batteries (Xia, Xia, & Liu, 2015).
Polymer Synthesis and Characterization
The autopolymerization of brominated thiophene derivatives, including those similar to this compound, has been studied for the development of new polymer materials. This research provides valuable insights into the polymerization mechanisms and the design of monomers for various applications (Nishimura et al., 2020).
Electrochemical Applications
The study of thiophene derivatives extends to electrochemical applications, where they have been used as photostabilizers for rigid poly(vinyl chloride). This research has shown that certain thiophene derivatives can significantly reduce the level of photodegradation, making them valuable in enhancing the durability of materials exposed to UV radiation (Balakit et al., 2015).
Organic Photovoltaic Cells
Thiophene derivatives have been employed in the modification of carbon nanotubes for use in organic photovoltaic cells. The covalent attachment of thiophenes to carbon nanotubes enhances their solubility and dispersion, thereby improving the efficiency of polymer-fullerene photovoltaic cells (Stylianakis, Mikroyannidis, & Kymakis, 2010).
Mécanisme D'action
Target of Action
It is known that bromoethyl compounds often interact with various biological targets, including enzymes and receptors, through covalent bonding .
Mode of Action
The mode of action of 2-(2-Bromoethylthio)-thiophene involves its interaction with its targets. The bromoethyl group in the compound can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with its targets . This interaction can result in changes to the target’s function, potentially altering cellular processes .
Biochemical Pathways
Bromoethyl compounds are known to participate in various organic reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The bromoethyl group in the compound can potentially enhance its lipophilicity, which may influence its absorption and distribution .
Result of Action
The interaction of bromoethyl compounds with biological targets can lead to changes in cellular processes, potentially resulting in various biological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution. In one study, 2-bromoethylthiobenzenes, which are structurally similar to this compound, were found to be hardly soluble in water, and an acetone-water mixture was used as the solvent for the reaction .
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-bromoethylsulfanyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrS2/c7-3-5-9-6-2-1-4-8-6/h1-2,4H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLUBLURAWVYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480208 | |
| Record name | 2-(2-bromoethylthio)-thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55697-88-6 | |
| Record name | 2-(2-bromoethylthio)-thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)

